molecular formula C22H27N3O3 B12237633 3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12237633
M. Wt: 381.5 g/mol
InChI Key: LTJGVJIBXSLPMU-UHFFFAOYSA-N
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Description

3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyridazine core substituted with a methoxy group linked to a pyrrolidine ring, which is further connected to a phenyloxane moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized separately and then attached to the pyridazine core through a coupling reaction, such as a Suzuki-Miyaura coupling.

    Addition of the Phenyloxane Moiety: The phenyloxane group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring and the attached groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the biochemical pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like 6-(4-methylphenyl)pyridazine and 3,6-dimethylpyridazine share structural similarities with 3-Methyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine.

    Pyrrolidine Derivatives: Compounds such as 1-(4-methoxyphenyl)pyrrolidine and 3-(4-chlorophenyl)pyrrolidine are structurally related.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone

InChI

InChI=1S/C22H27N3O3/c1-17-7-8-20(24-23-17)28-16-18-9-12-25(15-18)21(26)22(10-13-27-14-11-22)19-5-3-2-4-6-19/h2-8,18H,9-16H2,1H3

InChI Key

LTJGVJIBXSLPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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